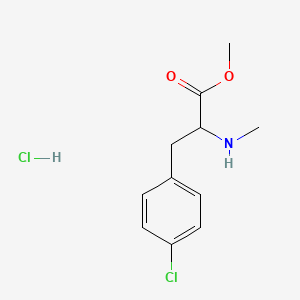![molecular formula C13H29NO6Si B12309397 2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate CAS No. 119777-49-0](/img/structure/B12309397.png)
2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- is a versatile compound known for its unique properties and wide range of applications. It is a type of polyethylene glycol (PEG) derivative that has been modified with a triethoxysilylpropyl group, making it useful in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- typically involves the reaction of polyethylene glycol with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. The process involves the following steps:
Polyethylene glycol (PEG) is dried: to remove any moisture.
3-(Triethoxysilyl)propyl isocyanate is added: to the dried PEG under an inert atmosphere.
The reaction mixture is stirred: at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more controlled environments to ensure consistency and purity. The use of automated systems for adding reagents and controlling reaction parameters is common to achieve high yields and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with siloxane bonds to form cross-linked networks.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires suitable electrophiles and may be carried out under mild to moderate conditions.
Major Products
Hydrolysis: Produces silanols and eventually siloxane networks.
Condensation: Results in cross-linked siloxane structures.
Substitution: Yields various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- has numerous applications in scientific research:
Chemistry: Used as a coupling agent and surface modifier in the synthesis of hybrid materials and composites.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and reduce non-specific binding.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- involves its ability to form strong bonds with various substrates through its triethoxysilyl groups. Upon hydrolysis, the triethoxysilyl groups form silanols, which can further condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical properties and adhesion of the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): A simpler form without the triethoxysilyl modification.
Poly(oxy-1,2-ethanediyl),a-[[[3-(trimethoxysilyl)propyl]amino]carbonyl]-w-methoxy-: Similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the triethoxysilyl group in Poly(oxy-1,2-ethanediyl),a-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-w-methoxy- imparts unique properties such as enhanced adhesion, chemical resistance, and the ability to form stable cross-linked networks. These properties make it particularly useful in applications requiring strong and durable bonds.
Eigenschaften
CAS-Nummer |
119777-49-0 |
|---|---|
Molekularformel |
C13H29NO6Si |
Molekulargewicht |
323.46 g/mol |
IUPAC-Name |
2-methoxyethyl N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C13H29NO6Si/c1-5-18-21(19-6-2,20-7-3)12-8-9-14-13(15)17-11-10-16-4/h5-12H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
OUDHXARABNQIHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)OCCOC)(OCC)OCC |
Verwandte CAS-Nummern |
65994-10-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


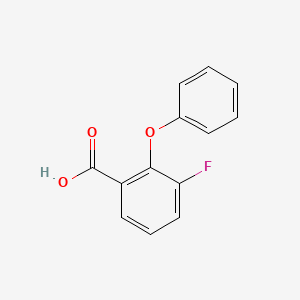
![1-[(1S)-1-azidopropyl]-2-fluorobenzene](/img/structure/B12309324.png)
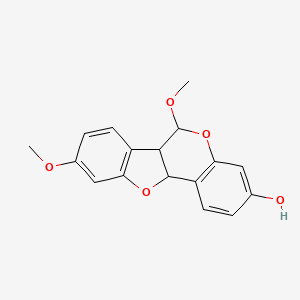
![6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12309330.png)
![rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid, cis](/img/structure/B12309333.png)
![4'-(benzyl(methyl)amino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12309339.png)

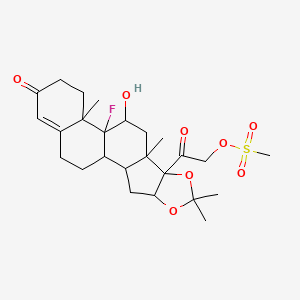
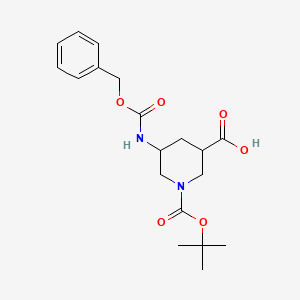
![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride, cis](/img/structure/B12309376.png)
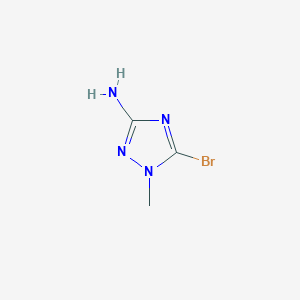
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12309380.png)

